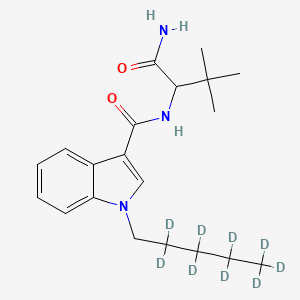

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC16580263

Molecular Formula: C20H29N3O2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H29N3O2 |

|---|---|

| Molecular Weight | 352.5 g/mol |

| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indole-3-carboxamide |

| Standard InChI | InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)/i1D3,5D2,6D2,9D2 |

| Standard InChI Key | IXUYMXAKKYWKRG-MVTCSRIBSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C |

| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C |

Introduction

Chemical Structure and Isotopic Labeling

Core Indolecarboxamide Framework

The compound’s scaffold consists of a 1H-indole-3-carboxamide core, where the indole nitrogen is substituted with a pentyl-2,2',3,3',4,4',5,5,5-d9 group. The carboxamide moiety is linked to a tert-leucine residue (1-amino-3,3-dimethyl-1-oxobutan-2-yl), introducing chirality at the C2 position of the amino acid . The indole ring’s electronic properties are influenced by the electron-withdrawing carboxamide group at position 3, which modifies π-orbital conjugation compared to unsubstituted indoles .

Deuterium Incorporation

Deuterium atoms replace nine hydrogens on the pentyl side chain (positions 2, 2', 3, 3', 4, 4', 5, 5, 5), achieving ≥99% isotopic purity. This labeling strategy shifts the molecular ion cluster in mass spectra, allowing differentiation from non-deuterated analogs during chromatographic analysis . The molecular formula is C₂₀H₂₀D₉N₃O₂, yielding a molecular weight of 352.5 g/mol .

Table 1: Key Structural and Isotopic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀D₉N₃O₂ |

| Exact Mass | 352.5 g/mol |

| Deuterium Incorporation | ≥99% (d9) |

| UV/Vis Absorption (λmax) | 217 nm, 291 nm |

| Storage Conditions | -20°C (crystalline solid) |

Synthesis and Analytical Utility

Synthetic Pathway

The synthesis involves coupling 1-(pentyl-d9)-1H-indole-3-carboxylic acid with tert-leucine amide under peptide-coupling conditions. Key steps include:

-

Friedel-Crafts Alkylation: Introduction of the deuterated pentyl group to indole-3-carboxylate precursors .

-

Reductive Amination: Formation of the tert-leucine amide moiety using BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) .

-

Isotopic Purification: HPLC or preparative GC ensures ≥99% deuterium incorporation, critical for minimizing isotopic cross-talk in MS assays .

Role as an Internal Standard

As ADBICA-d9, this compound serves as a quantitative reference for analyzing synthetic cannabinoids like ADBICA (non-deuterated analog) in biological samples. Its physicochemical properties mirror the analyte, ensuring comparable extraction efficiency and ionization while providing distinct m/z signatures (Δm +9) .

Table 2: Comparative MS Parameters for ADBICA and ADBICA-d9

| Parameter | ADBICA | ADBICA-d9 |

|---|---|---|

| Molecular Ion (m/z) | 343.3 [M+H]⁺ | 352.3 [M+H]⁺ |

| Retention Time | 8.2 min | 8.1 min |

| LOQ (Serum) | 0.1 ng/mL | N/A (Internal Std) |

Pharmacological Considerations

CB1 Receptor Interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume